molecular formula C22H28N2O4 B249142 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B249142
M. Wt: 384.5 g/mol
InChI Key: QBNFMENWTTUJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to bind to and activate serotonin receptors, which can lead to an increase in serotonin release and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to inhibit the reuptake of dopamine, which can lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
Research has shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a useful compound for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity and side effects, which could make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could be focused on understanding the mechanism of action of this compound in more detail, which could lead to the development of more targeted and effective therapies. Additionally, research could be focused on exploring the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, research could be focused on exploring the potential side effects and toxicity of this compound, which could help to ensure its safety for use in therapeutic applications.

Synthesis Methods

1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a variety of methods, including the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized for high yields and purity.

Scientific Research Applications

1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its effects on the central nervous system and its anti-inflammatory properties. Research has shown that this compound has the ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and reward pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.

properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-phenyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H28N2O4/c1-26-19-10-9-18(21(27-2)22(19)28-3)16-23-11-13-24(14-12-23)20(25)15-17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3

InChI Key

QBNFMENWTTUJHO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC

Origin of Product

United States

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